

GpppA Compatibility with RNA Polymerases: A Technical Guide

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Compound of Interest

Compound Name: *Guanosine 5'-triphosphate-5'-adenosine*

Cat. No.: *B078190*

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This technical support center provides researchers, scientists, and drug development professionals with detailed information on using the GpppA cap analog in in vitro transcription (IVT) reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and performance data.

Frequently Asked Questions (FAQs)

Q1: What is GpppA and what is its function in in vitro transcription?

GpppA, or 7-methylguanosine(5')triphospho(5')adenosine, is a dinucleotide cap analog. It is used in co-transcriptional capping to add a 5' cap structure to messenger RNA (mRNA) synthesized in vitro. This 5' cap is a critical modification for synthetic mRNA, as it protects the transcript from degradation by exonucleases and is essential for efficient translation into protein in eukaryotic cells.^{[1][2]}

Q2: Which RNA polymerases are compatible with GpppA?

GpppA is primarily used with bacteriophage RNA polymerases such as T7, SP6, and T3.^[2] These polymerases can initiate transcription by incorporating the GpppA dinucleotide at the 5' end of the new RNA transcript.^[2] For GpppA to be incorporated efficiently, the transcription initiation site on the DNA template should ideally begin with an adenosine (A).^[2]

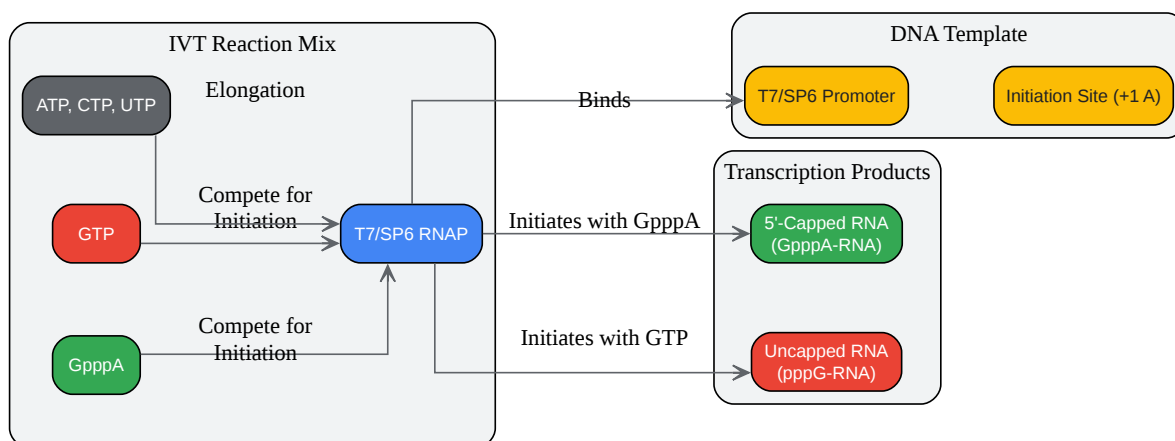
Q3: How does GpppA compare to other cap analogs like ARCA?

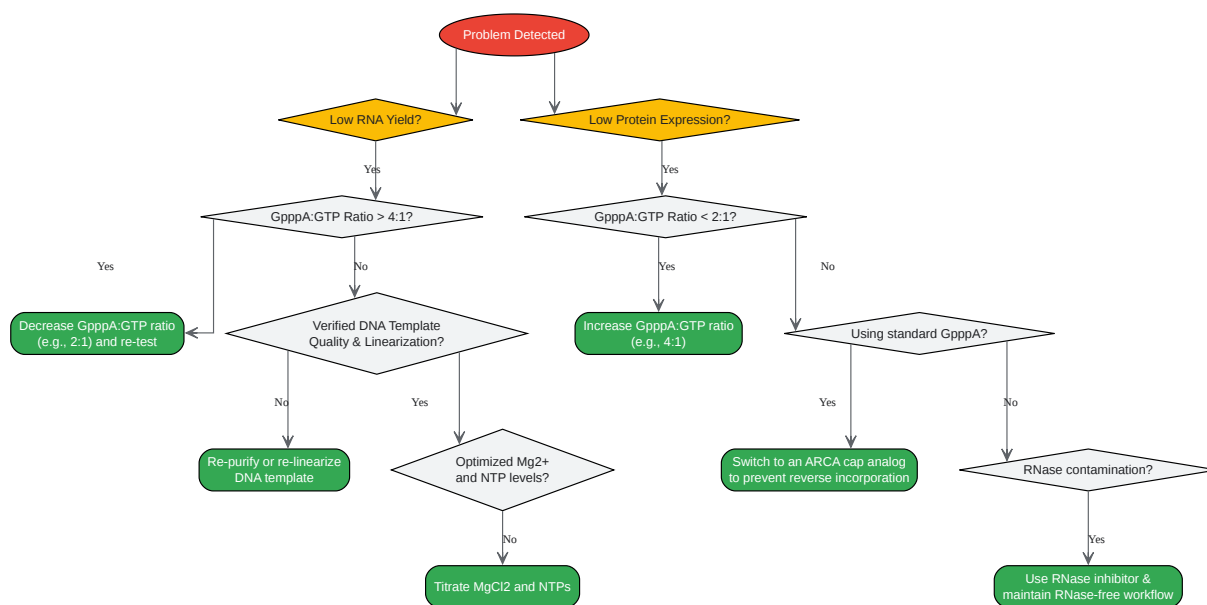
GpppA is a conventional cap analog that mimics the natural cap structure.^[3] However, during the IVT reaction, it can be incorporated in two different orientations: the correct "forward" orientation and a non-functional "reverse" orientation.^[3] This can result in a mixed population of mRNA, with only the correctly capped transcripts being translated efficiently.^[3]

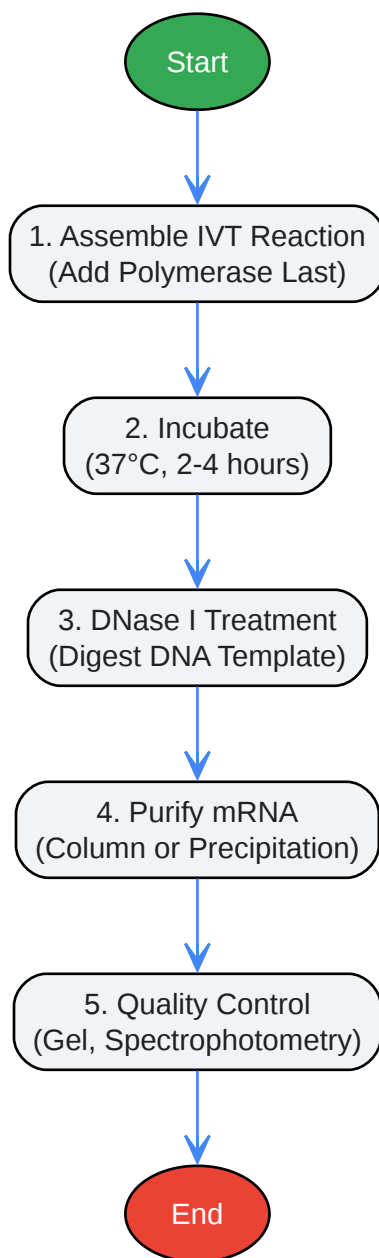
Anti-Reverse Cap Analogs (ARCAs) were designed to overcome this issue.^[3] A modification on the ARCA molecule ensures it is incorporated only in the correct orientation, leading to a more homogeneous and translationally active mRNA product.^{[3][4]}

Q4: What is the mechanism of GpppA incorporation?

During co-transcriptional capping, GpppA is added to the IVT reaction mix along with the four standard nucleoside triphosphates (NTPs). The RNA polymerase initiates transcription by recognizing the promoter on the DNA template. GpppA then competes with GTP for the initiation step.^[5] When GpppA is incorporated, it becomes the first part of the nascent RNA chain, resulting in a 5'-capped mRNA molecule.







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